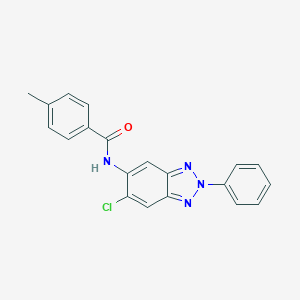![molecular formula C17H17FN2O B251611 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B251611.png)
2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide, also known as FPB or Fluorophenibut, is a chemical compound that belongs to the class of phenibut derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology.
作用机制
2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide acts as a selective agonist of the GABA-B receptor, which is a type of receptor that is involved in the regulation of neurotransmitter release in the brain. By activating the GABA-B receptor, 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide inhibits the release of neurotransmitters such as glutamate, which leads to a reduction in neuronal activity. This reduction in neuronal activity is responsible for the anxiolytic, sedative, and anticonvulsant effects of 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide.
Biochemical and Physiological Effects:
2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase dopamine release in the brain, which is responsible for its potential use as a cognitive enhancer. Additionally, 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide has been found to increase the levels of GABA in the brain, which is responsible for its anxiolytic and sedative effects. 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide has also been found to have anticonvulsant properties, which may be due to its ability to inhibit the release of glutamate in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide in lab experiments is its relatively simple synthesis method. Additionally, 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide has been shown to have a number of potential applications in the field of neuroscience and pharmacology, making it a valuable tool for researchers. However, one of the limitations of using 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide in lab experiments is its limited availability. 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide is not commercially available and must be synthesized in the laboratory, which can be time-consuming and expensive.
未来方向
There are a number of potential future directions for research on 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide. One area of research could focus on the potential use of 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide as a treatment for anxiety and sleep disorders. Additionally, further research could be conducted to explore the potential use of 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide as a cognitive enhancer. Another area of research could focus on the development of new derivatives of 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide with improved pharmacological properties. Finally, more research could be conducted to explore the potential use of 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide as a treatment for epilepsy.
合成方法
The synthesis of 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide involves the reaction of 2-fluorobenzoyl chloride with 2-aminophenylpyrrolidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide is a relatively simple process and can be carried out using standard laboratory equipment.
科学研究应用
2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide has been studied extensively for its potential applications in the field of neuroscience and pharmacology. It has been shown to have anxiolytic and sedative effects in animal models, which makes it a potential candidate for the treatment of anxiety and sleep disorders. Additionally, 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide has also been studied for its potential use as a cognitive enhancer due to its ability to increase dopamine release in the brain.
属性
分子式 |
C17H17FN2O |
|---|---|
分子量 |
284.33 g/mol |
IUPAC 名称 |
2-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17FN2O/c18-14-8-2-1-7-13(14)17(21)19-15-9-3-4-10-16(15)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,19,21) |
InChI 键 |
WDXHGJRYSZXETL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
规范 SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
溶解度 |
19.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B251529.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)





![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)
![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)